N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide
CAS No.: 886906-96-3
Cat. No.: VC6418209
Molecular Formula: C22H17FN4O4S2
Molecular Weight: 484.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886906-96-3 |
|---|---|
| Molecular Formula | C22H17FN4O4S2 |
| Molecular Weight | 484.52 |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide |
| Standard InChI | InChI=1S/C22H17FN4O4S2/c1-13(28)24-17-8-11-19-20(12-17)32-22(25-19)26-21(29)14-2-6-16(7-3-14)27-33(30,31)18-9-4-15(23)5-10-18/h2-12,27H,1H3,(H,24,28)(H,25,26,29) |
| Standard InChI Key | CKUUIIMKFMNUJZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. It is characterized by its unique structure, which includes both acetamido and sulfonamide groups, enhancing its pharmacological profile. This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Methods
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide can be achieved through various synthetic routes. One common method involves direct α-heteroarylation of amides using specific reagents such as ammonium persulfate and toluenesulfonic acid in a solvent mixture of ethyl acetate and formamide.
Biological Activities and Potential Applications
Benzothiazole derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide, have been studied for their diverse biological activities. These compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for pharmaceutical applications .
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial and fungal species. |
| Anti-inflammatory Activity | Potential to inhibit inflammatory pathways. |
| Anticancer Activity | May interact with cellular enzymes or receptors involved in cancer progression. |
Mechanism of Action
The mechanism of action for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide likely involves the inhibition of specific biological pathways relevant to its target diseases. For instance, benzothiazole derivatives have been shown to interact with cellular enzymes or receptors involved in inflammation or cancer progression.
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